molecular formula C23H17ClF2N2O3S B3753073 5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide

Cat. No.: B3753073
M. Wt: 474.9 g/mol
InChI Key: VHZWNFUIGQVFQR-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a carboxamide group, and several halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: This step involves the reaction of the thiophene derivative with an amine, such as 2,4-difluoroaniline, under appropriate conditions.

    Attachment of the Phthalimide Group: The phthalimide moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(2,4-dichlorophenoxy)phenol
  • 5’-chloro-2’,4’-dimethoxyformanilide
  • (2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone

Uniqueness

Compared to these similar compounds, 5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups and halogen substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF2N2O3S/c24-20-10-9-19(32-20)23(31)27(18-8-7-14(25)13-17(18)26)11-3-4-12-28-21(29)15-5-1-2-6-16(15)22(28)30/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZWNFUIGQVFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
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5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
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5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
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5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
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5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
Reactant of Route 6
5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide

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